molecular formula C24H25N3O2 B13355021 4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B13355021
M. Wt: 387.5 g/mol
InChI Key: QZNTXTPEGOVGTG-UHFFFAOYSA-N
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Description

4’-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound with a unique structure that includes a furo[3,4-d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4’-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonitrile group would produce an amine .

Scientific Research Applications

4’-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,4-d]imidazole derivatives and biphenyl carbonitrile compounds. Examples include:

Uniqueness

What sets 4’-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[4-[(4-hydroxy-6,6-dimethyl-2-propyl-4H-furo[3,4-d]imidazol-3-yl)methyl]phenyl]benzonitrile

InChI

InChI=1S/C24H25N3O2/c1-4-7-20-26-22-21(23(28)29-24(22,2)3)27(20)15-16-10-12-17(13-11-16)19-9-6-5-8-18(19)14-25/h5-6,8-13,23,28H,4,7,15H2,1-3H3

InChI Key

QZNTXTPEGOVGTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(OC2(C)C)O

Origin of Product

United States

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